molecular formula C11H13BrOS2 B14064661 1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one

1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14064661
M. Wt: 305.3 g/mol
InChI Key: PNHIEOJIQKIIHA-UHFFFAOYSA-N
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Description

1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of bromine, methylthio groups, and a phenyl ring

Preparation Methods

The synthesis of 1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3,5-Bis(methylthio)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methylthio groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:

    1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one: This compound has trifluoromethyl groups instead of methylthio groups, which can significantly alter its chemical and biological properties.

    1-(3,5-Dimethylphenyl)-2-bromopropan-1-one:

    1-(3,5-Bis(methylthio)phenyl)-2-chloropropan-1-one: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[3,5-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H13BrOS2/c1-7(12)11(13)8-4-9(14-2)6-10(5-8)15-3/h4-7H,1-3H3

InChI Key

PNHIEOJIQKIIHA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)SC)SC)Br

Origin of Product

United States

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